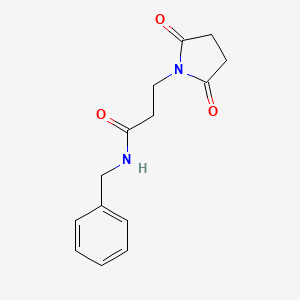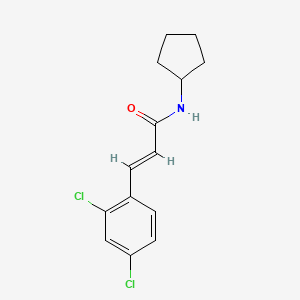
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMP belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of DIMP is not fully understood. However, it has been proposed that DIMP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DIMP has also been reported to activate the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DIMP has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. DIMP has also been reported to increase the levels of antioxidants such as glutathione, which helps to reduce oxidative stress. Moreover, DIMP has been shown to improve cognitive function by enhancing the levels of acetylcholine, a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
DIMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, DIMP exhibits a wide range of biological activities, making it a versatile tool for studying various diseases. However, DIMP also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of DIMP is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on DIMP. One potential area of investigation is the development of novel DIMP derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of DIMP and its potential therapeutic applications in various diseases. Additionally, the effects of DIMP on the microbiome and gut-brain axis should be explored, as recent studies have suggested that these factors play a crucial role in the regulation of various physiological processes.
合成法
The synthesis of DIMP involves the reaction of 2,3-dimethylaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DIMP as a white crystalline solid with a melting point of 95-97°C. The purity of the compound can be determined by various spectroscopic techniques such as NMR and IR.
科学的研究の応用
DIMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. DIMP has also been reported to possess anticancer properties by inhibiting the growth of cancer cells. Moreover, DIMP has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-9-6-8-15(11-16)18(20)19-17-10-5-7-13(3)14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYIUABTHSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
